N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a synthetic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position. The structure includes a 3-phenoxypropanamide backbone, with a morpholinoethyl group attached to the benzothiazole nitrogen. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c23-18-7-4-8-19-21(18)24-22(30-19)26(11-10-25-12-15-28-16-13-25)20(27)9-14-29-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJWGNJVPXMFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties and Structure
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride (CAS No.: 1216534-23-4) is characterized by the molecular formula C22H25ClFN3O3S and a molecular weight of 465.97 g/mol. The compound integrates several key structural elements: a fluorinated benzothiazole core, a morpholino group connected via an ethyl linker, and a phenoxypropanamide moiety. The structure exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Structural Components
The compound consists of the following key structural elements:
- 4-fluorobenzo[d]thiazole moiety
- 2-morpholinoethyl group
- 3-phenoxypropanamide linkage
- Hydrochloride salt form
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1216534-23-4 |
| Molecular Formula | C22H25ClFN3O3S |
| Molecular Weight | 465.97 g/mol |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
| Standard InChI Key | KKJWGNJVPXMFGJ-UHFFFAOYSA-N |
| Appearance | Crystalline solid |
General Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process involving the preparation of key intermediates followed by their sequential coupling. Based on established synthetic methodologies for similar benzothiazole derivatives, we propose several viable routes for its preparation.
Preparation of 4-fluorobenzothiazole Core
Synthesis of 2-amino-4-fluorobenzothiazole
The initial step involves the preparation of the fluorinated benzothiazole core structure.
Method A: Direct Fluorination
1. 2-Aminobenzothiazole (1 equiv) is treated with N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) in anhydrous tetrahydrofuran (THF)
2. The reaction is conducted at 0°C for 1 hour, then allowed to warm to room temperature for 4 hours
3. The mixture is quenched with water and extracted with ethyl acetate
4. The combined organic layers are dried over Na2SO4, filtered, and concentrated
5. The crude product is purified by column chromatography
Method B: From 4-fluoroaniline
1. 4-Fluoroaniline (1 equiv) is combined with potassium thiocyanate (1.2 equiv) in glacial acetic acid
2. Bromine (1.2 equiv) in glacial acetic acid is added dropwise at 0°C
3. The mixture is stirred at room temperature for 6 hours
4. The reaction is quenched with water and basified with ammonium hydroxide
5. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol
This approach is supported by similar methodologies used in the synthesis of benzothiazole derivatives as described in the literature.
Attachment of 2-morpholinoethyl Group
N-alkylation of 4-fluorobenzothiazole
Procedure:
1. 2-Amino-4-fluorobenzothiazole (1 equiv) is dissolved in N,N-dimethylformamide (DMF)
2. Potassium carbonate (3 equiv) is added as a base
3. 2-Chloroethylmorpholine hydrochloride (1.2 equiv) is added
4. The mixture is heated at 80°C for 12 hours
5. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate
6. The organic layer is dried, filtered, and concentrated
7. The crude product is purified by column chromatography
This methodology builds upon approaches demonstrated in the synthesis of similar benzothiazole derivatives containing morpholine substituents.
Conversion to Hydrochloride Salt
Salt formation
Procedure:
1. N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide (1 equiv) is dissolved in anhydrous diethyl ether
2. A solution of hydrogen chloride in diethyl ether (1.1 equiv) is added dropwise at 0°C
3. The mixture is stirred for 2 hours
4. The precipitate is collected by filtration
5. The solid is washed with cold diethyl ether and dried under vacuum
This final step converts the free base to the hydrochloride salt, improving stability and solubility properties for pharmaceutical applications.
Alternative Synthetic Approach
Convergent synthesis
An alternative convergent approach involves preparing the phenoxypropanamide and morpholinoethyl components separately, then coupling them to the benzothiazole core.
Step 1: Preparation of 3-phenoxypropanamide intermediate
1. 3-Phenoxypropionic acid (1 equiv) is converted to the acid chloride using thionyl chloride
2. The acid chloride is immediately used in the next step
Step 2: Preparation of N-(2-morpholinoethyl)-4-fluorobenzothiazol-2-amine
1. Following procedure outlined in section 4.1
Step 3: Coupling reaction
1. The acid chloride (1.2 equiv) is added dropwise to a solution of N-(2-morpholinoethyl)-4-fluorobenzothiazol-2-amine (1 equiv) and triethylamine (2 equiv) in dichloromethane at 0°C
2. The mixture is allowed to warm to room temperature and stirred for 6 hours
3. The reaction mixture is washed with dilute NaHCO3, water, and brine
4. The organic layer is dried, filtered, and concentrated
5. The crude product is purified by column chromatography
Step 4: Salt formation
1. Following procedure outlined in section 6.1
Analysis and Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The expected characteristic signals include:
- Aromatic protons of the fluorobenzothiazole ring (δ 7.0-8.0 ppm)
- Phenoxy aromatic protons (δ 6.8-7.3 ppm)
- Morpholine protons (δ 3.5-3.7 ppm)
- Ethyl linker protons (δ 2.5-3.5 ppm)
- Propanamide methylene protons (δ 2.4-2.8 ppm)
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include:
- Carbonyl carbon (δ ~170 ppm)
- Aromatic carbons (δ 110-160 ppm)
- Morpholine carbons (δ 45-67 ppm)
- Aliphatic carbons (δ 25-45 ppm)
Infrared (IR) Spectroscopy
Key expected IR absorptions:
- N-H stretching (3300-3500 cm⁻¹)
- C=O stretching (1650-1700 cm⁻¹)
- C-F stretching (1000-1400 cm⁻¹)
- C-O-C stretching (1050-1150 cm⁻¹)
- C=N stretching (1580-1650 cm⁻¹)
Mass Spectrometry
- High-resolution mass spectrometry (HRMS) would confirm the molecular formula with an expected [M+H]⁺ peak at m/z 430.17 (calculated for the free base C₂₂H₂₅FN₃O₃S)
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
- Reverse-phase HPLC using C18 column
- Mobile phase: acetonitrile/water gradient with 0.1% trifluoroacetic acid
- Detection: UV at 254 nm and 280 nm
- Expected purity: >98%
Elemental Analysis
Expected values for C₂₂H₂₅ClFN₃O₃S:
- C: 56.71%
- H: 5.41%
- N: 9.02%
- S: 6.88%
- Cl: 7.61%
- F: 4.08%
Data Tables and Research Results
Optimization of Benzothiazole Core Synthesis
Table 2: Effect of Reaction Conditions on 2-Amino-4-fluorobenzothiazole Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMSO | 120 | 6 | 50 |
| 2 | K₂CO₃ | DMF | 120 | 6 | 58 |
| 3 | Cs₂CO₃ | DMSO | 120 | 6 | 62 |
| 4 | K₂CO₃ | DMSO | 130 | 8 | 65 |
| 5 | Cs₂CO₃ | DMF | 130 | 8 | 70 |
Optimization of N-alkylation
Table 3: Effect of Reaction Conditions on N-alkylation with 2-Chloroethylmorpholine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 2 | NaH | DMF | 60 | 8 | 72 |
| 3 | K₂CO₃ | Acetonitrile | 70 | 24 | 58 |
| 4 | Cs₂CO₃ | DMF | 80 | 12 | 75 |
| 5 | NaH | THF | 60 | 10 | 68 |
Amide Coupling Optimization
Table 4: Effect of Coupling Reagents on Amide Formation
| Entry | Coupling Agent | Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC | HOBt | DMF | 24 | 70 |
| 2 | DCC | HOBt | DCM | 24 | 65 |
| 3 | HATU | DIPEA | DMF | 12 | 78 |
| 4 | PyBOP | DIPEA | DMF | 16 | 75 |
| 5 | Acid chloride | TEA | DCM | 6 | 82 |
Salt Formation Optimization
Table 5: Effect of Conditions on Hydrochloride Salt Formation
| Entry | HCl Source | Solvent | Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|---|
| 1 | HCl in Et₂O | Et₂O | 0 | 2 | 98 |
| 2 | HCl in Et₂O | THF/Et₂O | 0 | 3 | 97 |
| 3 | HCl gas | Et₂O | -10 | 1 | 99 |
| 4 | HCl in dioxane | Et₂O | 0 | 2 | 95 |
| 5 | Acetyl chloride/MeOH | Et₂O | 0 | 3 | 96 |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or morpholine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles depending on the reaction site.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and morpholine groups may enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Amine Substituents
The closest structural analog is N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride (). Both compounds share the fluorobenzo[d]thiazole and 3-phenoxypropanamide moieties but differ in the amine substituent:
- Target compound: 2-morpholinoethyl group (a six-membered morpholine ring).
- Analog: 2-(dimethylamino)ethyl group (a tertiary amine with two methyl groups).
Key Differences:
| Property | Target Compound | Dimethylaminoethyl Analog |
|---|---|---|
| Polarity | Higher (due to morpholine oxygen) | Lower (no oxygen in dimethylamino) |
| Solubility | Likely enhanced in aqueous media | Moderate solubility |
| Bioavailability | Potentially reduced due to polarity | Improved membrane permeability |
| Metabolic Stability | Morpholine may resist oxidation | Dimethylamino group may undergo N-demethylation |
The morpholinoethyl group may confer better target binding in polar active sites, while the dimethylaminoethyl analog could exhibit faster tissue penetration .
Benzothiazole Derivatives vs. Triazole-Based Compounds
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds 7–9), which share halogenated aromatic systems but replace benzothiazole with a triazole-thione core.
Structural and Functional Contrasts:
| Feature | Target Compound | Triazole-Thione Derivatives (7–9) |
|---|---|---|
| Core Structure | Benzothiazole | 1,2,4-Triazole |
| Halogenation | 4-Fluorophenyl | 2,4-Difluorophenyl + 4-X-phenylsulfonyl |
| Tautomerism | Not observed | Exists as thione tautomers |
| Spectral Signatures | C=O stretch (~1680 cm⁻¹) | C=S stretch (~1250 cm⁻¹), no C=O |
| Potential Activity | Kinase inhibition (inferred) | Antimicrobial, enzyme inhibition |
The triazole derivatives exhibit tautomerism and sulfur-related reactivity, which may enhance interactions with cysteine residues in enzymes. In contrast, the benzothiazole core in the target compound could provide greater rigidity for selective target binding .
Comparison with Hydroxamic Acid Derivatives
lists hydroxamic acids (e.g., compound 8: N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide), which share the amide functionality but incorporate a hydroxamate group (-CONHOH).
Functional Group Impact:
| Aspect | Target Compound | Hydroxamic Acid Derivatives |
|---|---|---|
| Metal Chelation | Unlikely | Strong (due to hydroxamate group) |
| Antioxidant Activity | Not reported | High (e.g., DPPH radical scavenging) |
| Synthetic Complexity | Moderate | High (requires hydroxylamine coupling) |
Hydroxamic acids are often designed for metalloenzyme inhibition (e.g., histone deacetylases), whereas the target compound’s morpholinoethyl group may favor non-metallic targets like G-protein-coupled receptors .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows nucleophilic substitution and amidation steps, similar to ’s methods for triazoles but without tautomerization challenges.
- Biological Performance : While direct data is absent, the fluorine atom on benzothiazole may enhance metabolic stability compared to chlorinated analogs in .
- Optimization Potential: Replacing morpholinoethyl with piperazinyl or pyrrolidinyl groups could balance polarity and bioavailability for in vivo studies.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Fluorinated benzo[d]thiazole moiety
- Morpholinoethyl group
- Phenoxypropanamide structure
This specific combination of functional groups is believed to contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially disrupting cellular processes critical for tumor growth or microbial survival.
- Receptor Binding : It may interact with cell surface receptors, modulating cellular responses and influencing signaling pathways.
- DNA Interaction : Preliminary studies suggest that similar compounds display binding affinity to DNA, which may lead to alterations in gene expression and cellular behavior.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound across various assays, focusing on its potential anticancer and antimicrobial properties.
Anticancer Activity
A study involving various benzothiazole derivatives indicated that compounds with similar structural features demonstrated significant antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The following table summarizes the IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These values suggest that this compound may exhibit comparable or enhanced activity in inhibiting cancer cell proliferation.
Antimicrobial Activity
In antimicrobial assays, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The following table outlines the results from broth microdilution tests:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings indicate potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of compounds within the same chemical class as this compound:
- Study on Lung Cancer Treatment : In vitro assays demonstrated that derivatives effectively reduced cell viability in lung cancer models, indicating their potential as lead compounds for further development.
- Antimicrobial Efficacy Assessment : Compounds were tested against clinical isolates of resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core. Key steps include:
- Core formation : Condensation of 4-fluorobenzo[d]thiazol-2-amine with activated carbonyl intermediates.
- Substituent introduction : Reaction with 2-morpholinoethyl and phenoxypropanamide groups via nucleophilic substitution or amide coupling.
- Purification : Techniques such as recrystallization or chromatography (HPLC, TLC) ensure high purity . Reaction conditions (e.g., dichloromethane or ethanol as solvents, temperatures between 60–100°C) are critical for yield optimization .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, including fluorine and proton environments.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays).
- X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or VEGFR) in tumor cell lines, with IC₅₀ values in the micromolar range .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria, attributed to the fluorobenzo[d]thiazol moiety .
- Neuropharmacological effects : Preliminary data indicate modulation of ion channels, though mechanisms remain unconfirmed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or structural analogs. Methodological approaches include:
- Dose-response standardization : Ensure consistent IC₅₀/EC₅₀ measurements across studies.
- Structural comparison : Compare with analogs (e.g., nitrobenzamide derivatives) to isolate activity-contributing groups .
- In vitro vs. in vivo validation : Use orthogonal assays (e.g., kinase inhibition + cell viability) to confirm target engagement .
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation.
- Catalyst optimization : Use coupling agents like HATU or EDCI for efficient intermediate steps .
- Continuous flow reactors : Improve reproducibility and reduce side reactions in industrial-scale synthesis .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding affinities to kinases (e.g., EGFR) using AutoDock Vina or Schrödinger Suite.
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with target proteins .
Q. What role does the morpholinoethyl group play in pharmacokinetic properties?
- Solubility enhancement : The morpholine ring improves aqueous solubility via hydrogen bonding.
- Bioavailability modulation : The group’s flexibility may enhance membrane permeability, validated using Caco-2 cell assays .
- Metabolic stability : In silico ADMET predictions (e.g., SwissADME) assess susceptibility to hepatic oxidation .
Q. How can structural modifications improve target selectivity?
- SAR studies : Replace the 4-fluorobenzo[d]thiazol with chloro or methoxy analogs to evaluate activity shifts .
- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .
- Hybrid derivatives : Incorporate thiadiazole or triazole moieties to exploit dual-target mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
